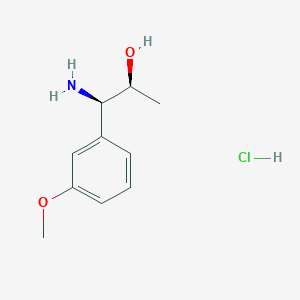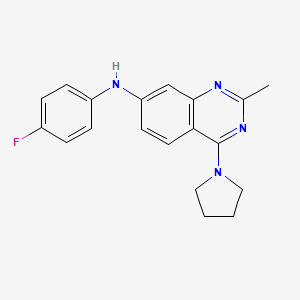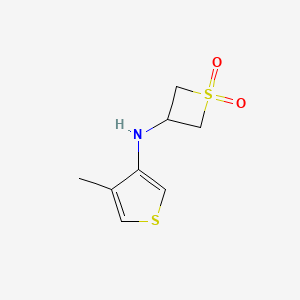
Propyl (5-cyano-1H-imidazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (5-cyano-1H-imidazol-4-yl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (5-cyano-1H-imidazol-4-yl)carbamate typically involves the cyclization of amido-nitriles. One common method is the reaction of a nitrile with an amine in the presence of a catalyst, such as nickel, under mild conditions . The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . This method is advantageous due to its simplicity and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Propyl (5-cyano-1H-imidazol-4-yl)carbamate can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Substitution reactions may require catalysts like palladium or copper, depending on the desired product.
Major Products Formed
The major products formed from these reactions include imidazolone derivatives, primary amines, and various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
Propyl (5-cyano-1H-imidazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Propyl (5-cyano-1H-imidazol-4-yl)carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which is crucial for its biological activity. It can inhibit enzymes by coordinating with the metal ions in the active site, thereby blocking the enzyme’s function . This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Benzimidazole: Similar structure with an additional benzene ring, used in antifungal and antiparasitic drugs.
Thiazole: Contains sulfur instead of one nitrogen, used in various pharmaceuticals.
Uniqueness
Propyl (5-cyano-1H-imidazol-4-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and carbamate groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in drug design and other applications.
Propiedades
| 59695-46-4 | |
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
propyl N-(5-cyano-1H-imidazol-4-yl)carbamate |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-14-8(13)12-7-6(4-9)10-5-11-7/h5H,2-3H2,1H3,(H,10,11)(H,12,13) |
Clave InChI |
INUSNSQSNFKCSB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NC1=C(NC=N1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine dihydrochloride](/img/structure/B12936310.png)


